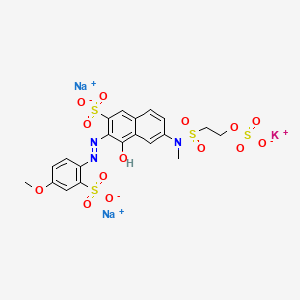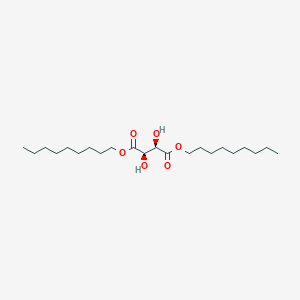![molecular formula C25H19NO2S B14415156 1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene CAS No. 83016-65-3](/img/no-structure.png)
1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further linked to a 4-nitrophenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene typically involves the following steps:
Formation of the Central Carbon Linkage: The central carbon atom is introduced through a reaction involving a suitable precursor, such as a trityl chloride derivative, with a nucleophile like a thiol.
Introduction of the 4-Nitrophenylsulfanyl Group: The 4-nitrophenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a 4-nitrophenylsulfanyl chloride reacts with the central carbon linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of nitro and sulfanyl groups with biological molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets through its functional groups The nitro group can participate in redox reactions, while the sulfanyl group can form strong interactions with metal ions or other nucleophiles
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-{[(4-Methylphenyl)sulfanyl]methanetriyl}tribenzene: Similar structure but with a methyl group instead of a nitro group.
1,1’,1’'-{[(4-Chlorophenyl)sulfanyl]methanetriyl}tribenzene: Contains a chlorine atom instead of a nitro group.
Uniqueness
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological molecules.
Propiedades
| 83016-65-3 | |
Fórmula molecular |
C25H19NO2S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-nitro-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C25H19NO2S/c27-26(28)23-16-18-24(19-17-23)29-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
Clave InChI |
IGJRNFTYPIYDEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)

![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)



![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)

